molecular formula C11H14ClN3O2 B1241391 N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺 CAS No. 339071-18-0

N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺

货号 B1241391
CAS 编号: 339071-18-0
分子量: 255.7 g/mol
InChI 键: ZTXADXBIGLLOFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide involves multiple steps, including the aminomethylation of specific phenyl derivatives with paraformaldehyde and morpholine, followed by reactions with Grignard reagents and hydrochlorides. For instance, a series of tertiary aminoalkanols and their hydrochlorides were synthesized, starting from phenylacetyl chloride and substituted benzenes, demonstrating the versatility and complexity of synthesizing these types of compounds (Isakhanyan et al., 2014).

科学研究应用

抗菌活性

研究表明,N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺衍生物具有显著的抗菌性能。例如,一项合成和测试三级氨基烷醇盐酸盐的研究发现,这类化合物与N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺相关,具有显著的抗菌活性(Isakhanyan et al., 2014)。同样,与N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺密切相关的吗啉基结构化合物已被合成,并显示出具有抗菌性能(Thanusu et al., 2010Merugu et al., 2010)。

生化应用

在生化研究中,N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺衍生物已被用于研究各种生物机制。例如,一项探索溶酶体靶向荧光探针用于成像活细胞中三价阳离子的研究利用了一种吗啉型萘酰亚胺化学传感器,其结构类似于N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺(Ye et al., 2019)。

药物合成和评价

N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺及其衍生物已被用于合成药物化合物。一项研究展示了合成新型嘧啶和噻唑烷酮,其中包含吗啉基结构,然后评估其抗菌活性(Nagaraj et al., 2014)。另一项研究调查了一种特定衍生物TS-011对出血性和缺血性中风的影响,突显了其潜在的治疗应用(Miyata et al., 2005)。

聚合物科学

在聚合物科学中,N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺的衍生物已被用于研究紫外光固化有色涂料的光引发剂。一项研究探讨了含有吗啉基的共聚物,其与N-(3-氯-4-吗啉基苯基)-N'-羟基甲酰胺有结构上的关联,评估它们在紫外光固化过程中的效率(Angiolini et al., 1997)。

属性

IUPAC Name

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXADXBIGLLOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431234
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

CAS RN

339071-18-0
Record name N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TS-011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of TS-011?

A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []

Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?

A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]

Q3: What evidence supports the potential of TS-011 as a stroke treatment?

A3: Several preclinical studies have shown promising results:

  • Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]
  • Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]
  • Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]

Q4: How does TS-011 interact with its target enzymes?

A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []

Q5: What are the limitations of the current research on TS-011?

A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q6: Are there any known structural analogs of TS-011 being investigated?

A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.

Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?

A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.

Q8: Are there any genetic factors that might influence the response to TS-011?

A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.

Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?

A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.

Q10: What analytical methods are used to study TS-011 and its effects?

A10: Several analytical techniques are employed in the research, including:

  • Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]
  • Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]
  • Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。